molecular formula C8H14O3 B15260102 (2,7-Dioxaspiro[4.4]nonan-3-YL)methanol

(2,7-Dioxaspiro[4.4]nonan-3-YL)methanol

Cat. No.: B15260102
M. Wt: 158.19 g/mol
InChI Key: QXIFFZDBGIODGF-UHFFFAOYSA-N
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Description

(2,7-Dioxaspiro[4.4]nonan-3-yl)methanol ( 2059970-72-6) is a high-value spirocyclic chemical building block specifically designed for advanced research and development applications. With the molecular formula C 8 H 14 O 3 and a molecular weight of 158.20 g/mol, this compound features a unique spiroketal core structure that provides significant three-dimensional rigidity, making it a versatile intermediate in organic synthesis and medicinal chemistry . The primary value of this compound lies in its role as a synthetic precursor. The pendant primary alcohol functional group serves as a key handle for further chemical transformation; it can be readily oxidized to corresponding aldehydes or carboxylic acids, or functionalized via alkylation or etherification to create diverse molecular libraries . This makes it particularly useful for constructing complex architectures found in natural products and for developing novel pharmaceutical candidates where the spiroketal motif can influence bioavailability and target binding . Researchers utilize this spiroketal alcohol in the exploration of new chemical spaces, often employing it in the synthesis of proprietary compounds for potential agrochemical and pharmaceutical applications. Its structure is representative of a privileged scaffold found in biologically active molecules. This product is offered with high purity and is accompanied by comprehensive analytical data to ensure reproducibility in your experiments. It is critical to note that this compound is provided For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption . Please refer to the Safety Data Sheet for proper handling, storage, and hazard information.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2,7-dioxaspiro[4.4]nonan-3-ylmethanol

InChI

InChI=1S/C8H14O3/c9-4-7-3-8(6-11-7)1-2-10-5-8/h7,9H,1-6H2

InChI Key

QXIFFZDBGIODGF-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CC(OC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,7-dioxaspiro[4.4]nonan-3-yl}methanol typically involves the reaction of aliphatic compounds or lactones. One common method includes the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide, followed by decarboxylation .

Industrial Production Methods

While specific industrial production methods for {2,7-dioxaspiro[4.4]nonan-3-yl}methanol are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for yield and purity, with careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

{2,7-Dioxaspiro[4.4]nonan-3-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

{2,7-Dioxaspiro[4.4]nonan-3-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {2,7-dioxaspiro[4.4]nonan-3-yl}methanol involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets are still under investigation, but its unique structure suggests it could modulate various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

(a) 1,4-Dioxaspiro[4.4]nonane-2-methanol,6-methyl
  • Molecular formula : C₁₀H₁₈O₃
  • Molecular weight : 172.11 g/mol
  • Key differences : A methyl group at position 6 increases lipophilicity compared to the unsubstituted target compound. This substitution may enhance membrane permeability in drug design .
(b) {1,4-Dioxaspiro[4.4]nonan-2-yl}methanol
  • CAS No.: 19837-64-0
  • Molecular formula : C₈H₁₄O₃ (identical to the target compound)
  • Key differences : The oxygen atoms are positioned at 1,4- instead of 2,7-positions, altering ring strain and hydrogen-bonding capacity. This positional isomerism impacts solubility and reactivity in nucleophilic substitutions .

Functional Group Variations

(a) (5R)-1,7-Dioxaspiro[4.4]nonane-2,6-dione (2g)
  • Structure : Contains two ketone groups (dione).
  • Synthesis: Derived from 2-(hydroxyethyl)cyclopent-2-enone via Diels-Alder reactions .
  • Key differences: The ketone groups increase electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents), unlike the methanol-substituted target compound .
(b) 1-Oxa-4-azaspiro[4.4]nonane-3,3-diyldimethanol
  • Molecular formula: C₉H₁₇NO₃
  • Key differences: Replacement of an oxygen atom with nitrogen (azaspiro) introduces basicity.

Fluorinated Analogues

(rel)-(3S/3R,4S,5R)-(7,7-Dimethyl-4-fluoro-2,6,8-trioxaspiro[4.4]nonan-3-yl) acetate (9)
  • Structure : Fluorine at position 4 and an acetate ester.
  • Key differences : Fluorination increases metabolic stability and electron-withdrawing effects, making it suitable for nucleoside analogues. The acetate group allows for controlled release of active metabolites .

Spiro Compounds with Altered Ring Sizes

(7-Oxaspiro[3.5]nonan-2-yl)methanol
  • Molecular formula : C₉H₁₆O₂
  • Key differences: The spiro[3.5]nonane framework reduces ring strain compared to spiro[4.4]. Predicted collision cross-section (CCS) data (133.2 Ų for [M+H]+) suggests a more compact structure, influencing chromatographic retention .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications Reference
(2,7-Dioxaspiro[4.4]nonan-3-yl)methanol C₈H₁₄O₃ 158.20 Methanol Intermediate for pharmaceuticals; irritant
1,4-Dioxaspiro[4.4]nonane-2-methanol,6-methyl C₁₀H₁₈O₃ 172.11 Methanol, Methyl Enhanced lipophilicity for drug delivery
(5R)-1,7-Dioxaspiro[4.4]nonane-2,6-dione C₇H₈O₄ 156.13 Ketones Electrophilic intermediate in synthesis
1-Oxa-4-azaspiro[4.4]nonane-3,3-diyldimethanol C₉H₁₇NO₃ 187.24 Methanol, Amine Improved solubility for biological use
(7-Oxaspiro[3.5]nonan-2-yl)methanol C₉H₁₆O₂ 156.22 Methanol Compact structure for chromatography

Biological Activity

(2,7-Dioxaspiro[4.4]nonan-3-YL)methanol is a heterocyclic compound characterized by its unique spiro structure, which consists of two fused cyclic ethers. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects. The compound's molecular formula is C8H14O3, with a molecular weight of approximately 158.20 g/mol.

Structural Characteristics

The spiro structure of this compound allows for unique interactions with biological molecules, potentially enabling it to fit into specific binding sites on enzymes or receptors. This structural feature could modulate the activity of these biomolecules, leading to various biological effects.

The mechanism of action of this compound is still under investigation; however, it is hypothesized that its interactions with specific molecular targets could inhibit or activate various biochemical pathways. The compound may influence processes such as inflammation and microbial growth through its binding affinity to relevant enzymes and receptors.

Biological Activity Overview

Preliminary studies indicate that this compound might exhibit several biological activities:

  • Antimicrobial Activity : Investigations suggest potential effectiveness against a range of pathogens.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory mediators in cellular models.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialPotential activity against various bacteria and fungi; specific mechanisms are still being explored.
Anti-inflammatoryMay inhibit cytokine production; further studies needed to confirm efficacy and mechanisms.

The synthesis of this compound can be achieved through various methods involving oxidation and reduction reactions. The unique spiro configuration contributes to its distinct reactivity compared to other compounds with similar structures.

Table 2: Synthesis Overview

Reaction TypeReagents UsedExpected Products
OxidationPotassium permanganateCarboxylic acids
ReductionLithium aluminum hydrideAlcohol derivatives
SubstitutionSodium hydride in DMSOVarious substituted products

Q & A

Q. What are the common synthetic routes for (2,7-Dioxaspiro[4.4]nonan-3-YL)methanol?

The synthesis typically involves multi-step organic reactions. A general approach includes:

  • Cyclization : Formation of the spirocyclic backbone via acid-catalyzed cyclization of diols or ketones.
  • Functionalization : Introduction of the hydroxymethyl group through nucleophilic substitution or oxidation-reduction sequences. For example, spirocyclic intermediates with ester groups can be reduced using LiAlH₄ or NaBH₄ to yield the methanol derivative .
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature, and catalysts like p-toluenesulfonic acid) significantly impact yield and purity. Evidence from analogous compounds (e.g., {7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol) highlights the importance of controlling steric hindrance during cyclization .

Q. How is the compound characterized using spectroscopic methods?

Key characterization techniques include:

  • NMR Spectroscopy :
  • ¹H NMR : Peaks for the spirocyclic protons (δ 1.5–2.5 ppm) and hydroxymethyl group (δ 3.3–3.7 ppm). Splitting patterns confirm stereochemistry .
  • ¹³C NMR : Signals for spiro carbons (δ 70–80 ppm) and oxygen-bearing carbons (δ 60–70 ppm) .
    • HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]+ observed at m/z 189.11238 for a related spiro compound) .
    • X-ray Crystallography : Resolves absolute configuration, critical for studying stereochemical effects in biological systems .

Q. What in vitro biological activities have been reported for this compound?

Studies on structurally similar spiro derivatives (e.g., 8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl methanol) reveal:

Biological ActivityCell Line/ModelIC₅₀ (µM)Reference
CytotoxicMCF-7 (Breast Cancer)20
AntioxidantLiver Homogenate156.3
NeuroprotectiveNeuronal CellsN/A
Mechanistic studies suggest reactive oxygen species (ROS) scavenging and apoptosis modulation as potential modes of action .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency by stabilizing transition states .
  • Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity during spirocycle formation .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions in oxidation steps (e.g., overoxidation to ketones) .
  • Purification : Gradient column chromatography (SiO₂, hexane/EtOAc) resolves diastereomers, which are common due to stereogenic centers .

Q. What strategies are effective in resolving stereochemistry during synthesis?

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (2S,3S)-azidomethyl precursors) ensures stereochemical control, as demonstrated in the synthesis of ((2S,3S)-3-azidomethyl)-1,4-dioxaspiro[4.4]nonan-2-yl)methanol .
  • Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation of ketone intermediates achieves enantiomeric excess (ee >90%) .
  • Diastereomer Separation : HPLC with chiral stationary phases (e.g., amylose-based columns) resolves mixtures, as seen in studies on {2,6-dioxaspiro[4.5]decan-9-yl}methanol diastereomers .

Q. How to address discrepancies in biological activity data across studies?

  • Source Validation : Ensure compound purity (>95% by HPLC) and stereochemical consistency, as impurities or racemic mixtures can skew results .
  • Assay Standardization : Use established protocols (e.g., MTT assay for cytotoxicity) to minimize inter-lab variability.
  • Mechanistic Follow-Up : Combine phenotypic screening with target-based assays (e.g., enzyme inhibition) to confirm activity. For example, neuroprotective effects may correlate with acetylcholinesterase inhibition .

Methodological Notes

  • Stereochemical Analysis : Always correlate NMR data with X-ray crystallography or computational models (e.g., DFT) to assign configurations unambiguously .
  • Biological Replicates : Perform triplicate experiments and include positive/negative controls (e.g., doxorubicin for cytotoxicity) to validate findings .
  • Data Reproducibility : Publish full synthetic procedures and characterization data (e.g., NMR shifts, HRMS) to enable independent verification .

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